
n-(4-Cyclopropyl-thiazol-2-yl)succinamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-Cyclopropyl-thiazol-2-yl)succinamic acid” is a chemical compound with the molecular formula C10H12N2O3S and a molecular weight of 240.2812. The IUPAC name for this compound is 4-[(4-cyclopropyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid1.
Synthesis Analysis
I’m sorry, but I couldn’t find specific information on the synthesis of “N-(4-Cyclopropyl-thiazol-2-yl)succinamic acid” from the web search results.Molecular Structure Analysis
The InChI code for “N-(4-Cyclopropyl-thiazol-2-yl)succinamic acid” is 1S/C10H12N2O3S/c13-8(3-4-9(14)15)12-10-11-7(5-16-10)6-1-2-6/h5-6H,1-4H2,(H,14,15)(H,11,12,13)1. This code provides a specific description of the molecule’s structure.
Chemical Reactions Analysis
Unfortunately, I couldn’t find specific information on the chemical reactions involving “N-(4-Cyclopropyl-thiazol-2-yl)succinamic acid” from the web search results.Physical And Chemical Properties Analysis
“N-(4-Cyclopropyl-thiazol-2-yl)succinamic acid” has a molecular weight of 240.2812. More detailed physical and chemical properties were not found in the web search results.Scientific Research Applications
Thiazole Derivatives in Pharmacology
Thiazole and its derivatives, including compounds similar to n-(4-Cyclopropyl-thiazol-2-yl)succinamic acid, have been extensively studied for their potential in various pharmacological applications. The focus has largely been on exploring their antioxidant, anti-inflammatory, and antimicrobial properties, among others. For instance, research has shown that certain benzofused thiazole derivatives exhibit significant in vitro antioxidant and anti-inflammatory activities. These compounds have been synthesized and evaluated for their potential as alternative agents to standard treatments, demonstrating promising results in early trials (Raut et al., 2020).
Thiazole Compounds as Anticancer Agents
Another critical area of research is the development of thiazole compounds as anticancer agents. The structural diversity of thiazole derivatives allows for the design of molecules with specific anticancer activity. Studies have highlighted various thiazole-based compounds for their potential to inhibit cancer cell growth, with several molecular modeling studies suggesting modifications to enhance anticancer activity. This approach indicates that thiazole derivatives could serve as valuable leads in cancer treatment research, providing a basis for the development of new therapeutic agents (Jain et al., 2017).
Antibacterial Activity of Thiazole Derivatives
The antibacterial properties of thiazole derivatives have also been a significant focus. Various synthesized thiazole compounds have demonstrated significant activity against a range of bacteria and pathogens, underscoring the potential of thiazole derivatives in developing new antibacterial agents. This area of research is particularly relevant in the context of increasing antibiotic resistance, highlighting the need for new compounds with effective mechanisms of action against bacterial infections (Mohanty et al., 2021).
Safety And Hazards
The safety information available indicates that “N-(4-Cyclopropyl-thiazol-2-yl)succinamic acid” may be an irritant1. For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.
Future Directions
I’m sorry, but I couldn’t find specific information on the future directions of “N-(4-Cyclopropyl-thiazol-2-yl)succinamic acid” from the web search results.
Please note that this information is based on the available web search results and may not be comprehensive. For more detailed information, please refer to scientific literature or contact a chemical supplier.
properties
IUPAC Name |
4-[(4-cyclopropyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c13-8(3-4-9(14)15)12-10-11-7(5-16-10)6-1-2-6/h5-6H,1-4H2,(H,14,15)(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHZHJHSHBGPSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Cyclopropylthiazol-2-yl)amino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

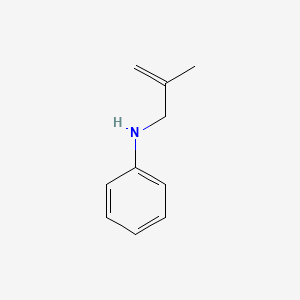
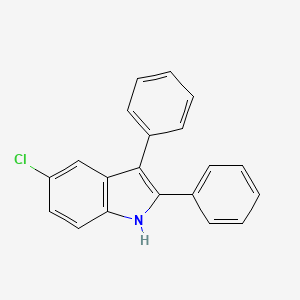
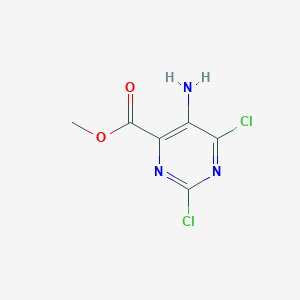
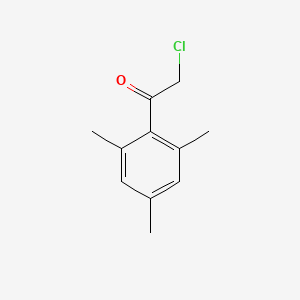
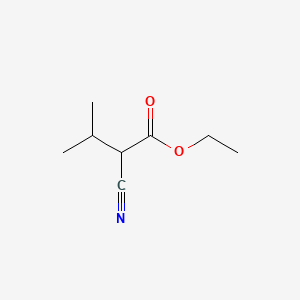

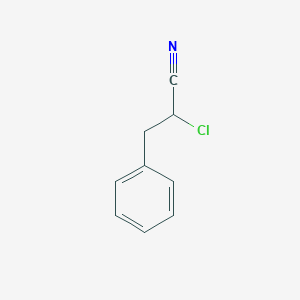
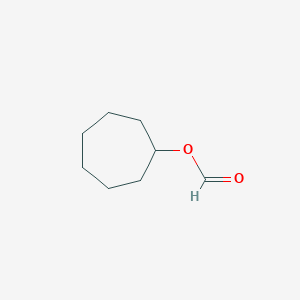

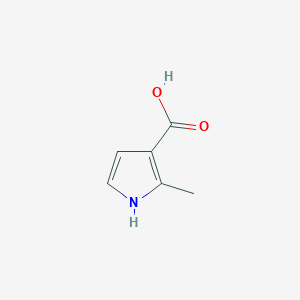
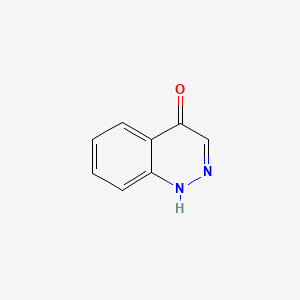
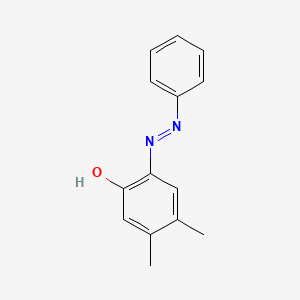
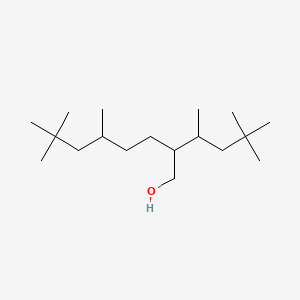
![4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347380.png)